

# A Comparative Guide to the S1P Receptor Selectivity of IMMH001 and Ozanimod

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |
|----------------------|-----------|-----------|--|
| Compound Name:       | IMMH001   |           |  |
| Cat. No.:            | B15569192 | Get Quote |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sphingosine-1-phosphate (S1P) receptor selectivity of two modulators: **IMMH001** and ozanimod. The information presented is based on publicly available experimental data to assist researchers and drug development professionals in their evaluation of these compounds.

## Introduction to S1P Receptor Modulators

Sphingosine-1-phosphate receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in regulating various physiological processes, most notably lymphocyte trafficking. Modulation of these receptors has emerged as a key therapeutic strategy for autoimmune diseases. By binding to S1P receptors on lymphocytes, these modulators can prevent their egress from lymph nodes, thereby reducing the infiltration of immune cells into tissues and mitigating inflammation. The selectivity of these modulators for the five different S1P receptor subtypes (S1P1-5) is a critical determinant of their efficacy and safety profile.

**IMMH001**, also known as SYL930, is a modulator of S1P receptors 1, 4, and 5.[1] Ozanimod (brand name Zeposia®) is a selective modulator of S1P receptors 1 and 5 and is approved for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis.[2][3]

## **Comparative Selectivity Profile**



The following table summarizes the reported functional activity (EC50 values) of the active phosphorylated form of **IMMH001** (**IMMH001**-P) and ozanimod at the five human S1P receptor subtypes. It is important to note that the data for **IMMH001**-P is derived from a  $\beta$ -arrestin recruitment assay, while the data for ozanimod is primarily from GTPyS binding assays, with some data from cAMP inhibition assays also available. Direct comparison of absolute potencies should be made with consideration of the different assay methodologies.

| Receptor Subtype | IMMH001-P (EC50,<br>nM) | Ozanimod (EC50,<br>nM) | Assay Type                  |
|------------------|-------------------------|------------------------|-----------------------------|
| S1P1             | 12.4                    | 0.41                   | β-arrestin[1] /<br>GTPγS[4] |
| 0.16             | cAMP[4]                 |                        |                             |
| S1P2             | > 1,000                 | > 10,000               | β-arrestin[1] /<br>GTPγS[4] |
| S1P3             | > 1,000                 | > 10,000               | β-arrestin[1] /<br>GTPγS[4] |
| S1P4             | 19.8                    | > 7,865                | β-arrestin[1][4]            |
| S1P5             | 29.4                    | 11                     | β-arrestin[1] /<br>GTPγS[4] |

## Experimental Protocols β-Arrestin Recruitment Assay

This assay measures the recruitment of  $\beta$ -arrestin to the S1P receptor upon agonist binding, a key step in GPCR desensitization and signaling.

#### General Protocol Outline:

 Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are transiently or stably transfected to co-express the human S1P receptor subtype of interest and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment).



- Compound Treatment: Cells are seeded in microplates and incubated with varying concentrations of the test compound (e.g., IMMH001-P) or a reference agonist.
- Signal Detection: Following incubation, a substrate for the enzyme fragment is added. If the
  test compound induces β-arrestin recruitment to the receptor, the enzyme fragments come
  into close proximity, leading to the generation of a detectable signal (e.g., luminescence or
  fluorescence).
- Data Analysis: The signal intensity is measured using a plate reader. The EC50 value, representing the concentration of the compound that elicits a half-maximal response, is calculated from the dose-response curve.

## [35S]GTPyS Binding Assay

This functional assay determines the potency and efficacy of a ligand in activating G protein-coupled receptors by measuring the binding of the non-hydrolyzable GTP analog, [ $^{35}$ S]GTP $\gamma$ S, to G $\alpha$  subunits upon receptor activation.

#### General Protocol Outline:

- Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human S1P receptor subtype of interest.
- Assay Reaction: The prepared membranes are incubated in a buffer containing GDP, the test compound at various concentrations, and [35S]GTPyS.
- Incubation: The reaction mixture is incubated to allow for receptor activation and the binding of [35S]GTPyS to the Gα subunits.
- Separation and Detection: The reaction is terminated, and the membrane-bound [35]GTPyS is separated from the unbound radioligand, typically by filtration through a glass fiber filter mat.
- Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.



• Data Analysis: The specific binding of [35S]GTPyS is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 and Emax (maximal effect) values are determined.

## **Signaling Pathways and Experimental Workflow**

The following diagrams illustrate the generalized signaling pathway of S1P receptors and a typical experimental workflow for assessing receptor selectivity.



Click to download full resolution via product page

Figure 1. Simplified S1P receptor signaling pathway.





Click to download full resolution via product page

Figure 2. Experimental workflow for determining S1P receptor selectivity.

## Conclusion

Both **IMMH001** and ozanimod demonstrate selectivity for S1P receptor subtypes, with a notable absence of activity at S1P2 and S1P3 at the tested concentrations. Ozanimod is a potent and selective agonist for S1P1 and S1P5.[2] **IMMH001**-P also shows activity at S1P1 and S1P5, with additional activity at S1P4.[1] The distinct selectivity profiles of these two compounds may translate to differences in their therapeutic effects and potential side-effect



profiles. The provided data and experimental outlines serve as a valuable resource for the continued investigation and development of novel S1P receptor modulators.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positioning Sphingosine-1 Phosphate Receptor Modulators in Inflammatory Bowel Disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. ozanimod | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- To cite this document: BenchChem. [A Comparative Guide to the S1P Receptor Selectivity of IMMH001 and Ozanimod]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569192#comparing-immh001-and-ozanimod-selectivity-for-s1p-receptors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com